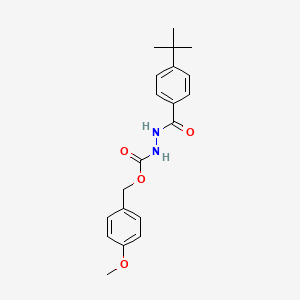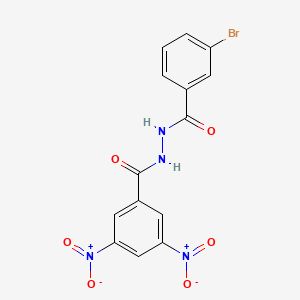
N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide
Descripción general
Descripción
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide is an organic compound characterized by the presence of bromine, nitro, and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide typically involves the reaction of 3-bromobenzoyl chloride with 3,5-dinitrobenzohydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being carried out in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water, with the addition of a base to facilitate the reaction.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used. The reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are carried out in acidic or basic media, depending on the specific oxidizing agent used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include azides or other oxidized derivatives of the hydrazide group.
Aplicaciones Científicas De Investigación
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted benzoyl derivatives.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide involves its interaction with biological molecules, particularly enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The nitro groups can also participate in redox reactions, generating reactive oxygen species that can cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-bromobenzoyl)-α-aminoacrylic acid 2-(dimethylamino) ethylamide
- L-Proline, N-(3-bromobenzoyl)-, ethyl ester
- Penta-3-bromobenzoyl-α-D-galactopyranose
Uniqueness
N’-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
N'-(3-bromobenzoyl)-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O6/c15-10-3-1-2-8(4-10)13(20)16-17-14(21)9-5-11(18(22)23)7-12(6-9)19(24)25/h1-7H,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUPNBJILJLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide](/img/structure/B3842163.png)
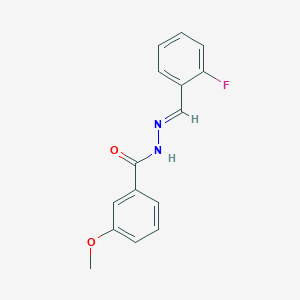

![2-amino-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842182.png)
![N-[(Z)-1-thiophen-2-ylethylideneamino]octanamide](/img/structure/B3842186.png)
![N'-[(4-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842193.png)


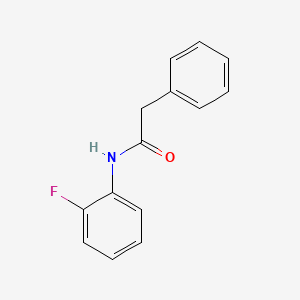
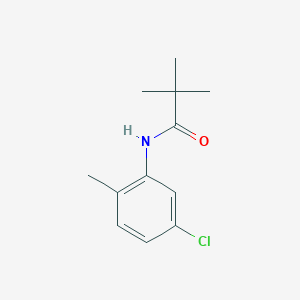
![N'-[(naphthalen-2-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842223.png)
